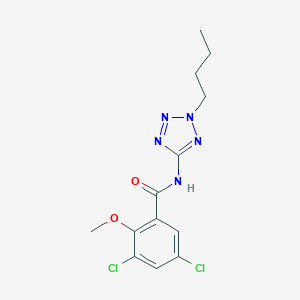![molecular formula C21H20N2O5 B244501 N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244501.png)
N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as MAFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MAFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids. In
Wirkmechanismus
N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide works by binding to the active site of FAAH, which prevents the enzyme from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide are complex and varied. Some studies have shown that N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide can reduce pain sensation, while others have shown that it can increase appetite. N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide in lab experiments is that it is a highly specific inhibitor of FAAH, which allows researchers to study the effects of endocannabinoids on specific physiological processes. However, N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide also has some limitations, including its relatively short half-life and the fact that it can have off-target effects on other enzymes.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide. One area of interest is the role of endocannabinoids in the regulation of mood and anxiety, and how N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide may be used to treat mood disorders. Another area of interest is the potential use of N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide as a therapeutic agent for inflammatory diseases and neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide and its potential applications in scientific research.
Synthesemethoden
N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide can be synthesized using a multistep process that involves the reaction of 4-methoxy-3-nitrobenzoic acid with 4-methylphenol to form 4-methoxy-3-(4-methylphenoxy)benzoic acid. This intermediate is then reacted with N-(2-furoyl)glycine methyl ester to form N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been used extensively in scientific research to study the role of endocannabinoids in various physiological processes. Endocannabinoids are lipid-based signaling molecules that play a key role in regulating appetite, pain sensation, mood, and other physiological functions. FAAH is an enzyme that breaks down endocannabinoids, and N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to be a potent inhibitor of FAAH.
Eigenschaften
Molekularformel |
C21H20N2O5 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[4-methoxy-3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O5/c1-14-5-8-16(9-6-14)28-13-20(24)23-17-12-15(7-10-18(17)26-2)22-21(25)19-4-3-11-27-19/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
MKILGYUZABNVCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)
![4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B244428.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B244430.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B244434.png)
![2-chloro-N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B244435.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B244436.png)
![5-bromo-2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244437.png)